molecular formula C13H18N2O4 B3102007 (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol CAS No. 1410204-92-0

(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol

Cat. No.: B3102007
CAS No.: 1410204-92-0
M. Wt: 266.29 g/mol
InChI Key: KLZBHGIOBJSYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol (CAS 1410204-92-0) is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 . This compound serves as a critical synthetic intermediate and precursor in advanced pharmaceutical research, most notably in the preparation of N-desmethyl brigatinib, which is a key metabolite and synthetic building block for the anticancer drug brigatinib . Brigatinib is a tyrosine kinase inhibitor (TKI) used in the treatment of anaplastic lymphoma kinase (ALK)-positive and EGFR mutation-positive non-small cell lung cancer (NSCLC) . Research utilizing this precursor has facilitated the development of radiolabeled brigatinib versions, such as [methylpiperazine-11C]brigatinib, for use in positron emission tomography (PET) imaging. This application aims to non-invasively assess tumor mutational status and predict patient response to targeted therapy . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling instructions. This compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

[1-(3-methoxy-4-nitrophenyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-19-13-7-11(4-5-12(13)15(17)18)14-6-2-3-10(8-14)9-16/h4-5,7,10,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZBHGIOBJSYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC(C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperidine ring and methoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Insights:

Electronic Effects: Nitro groups (e.g., in 7b) increase polarity and enantioselectivity (>99% ee) compared to chloro analogs (88–89% ee) . Methoxy groups (electron-donating) enhance solubility in non-polar solvents (e.g., CHCl₃), while nitro groups (electron-withdrawing) may improve binding to polar biological targets .

Stereochemical Stability: Compounds with nitro substituents (e.g., 7b) exhibit higher ee values, likely due to stronger chiral induction during organocatalytic synthesis . Chloro and bromo analogs show moderate ee (81–89%), influenced by steric hindrance and π-π interactions during crystallization .

HPLC Behavior :

  • Retention times correlate with substituent polarity: nitro-substituted 7b (19.477 min) elutes later than chloro analogs (15.436–19.712 min) under n-Hexane:i-PrOH conditions .

Crystallographic Data: The pyridyl-substituted 7t crystallizes in a monoclinic P2₁ space group with disordered methoxy and methanol groups, suggesting conformational flexibility absent in rigid nitro-substituted analogs .

Biological Activity

(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol is a compound characterized by its unique structural features, including a methoxy and a nitro group on the phenyl ring, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

Key Features:

  • Methoxy Group : Enhances lipophilicity and may influence binding interactions.
  • Nitro Group : Can undergo reduction to form an amino group, potentially interacting with various biological targets.
  • Piperidine Ring : Provides structural stability and influences pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to an amino group, which may participate in enzyme inhibition or receptor modulation. The piperidine structure aids in binding affinity due to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules .

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated for its effects against various bacterial strains, demonstrating effective inhibition at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Anticancer Activity

Research has also explored the antiproliferative effects of this compound against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in hematologic tumor cell lines such as HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia) with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (µM)
HEL1.00 ± 0.42
K-5622.00 ± 0.50

The presence of the hydroxymethyl group at the 3-position of the piperidine ring enhances its cytotoxic potential, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Antiproliferative Activity Study :
    A study synthesized various derivatives of related compounds and tested their cytotoxic effects on MDA-MB-231 breast cancer cells. The findings indicated that modifications to the structure significantly influenced their antiproliferative activity, highlighting the importance of functional groups in drug design .
  • Antimicrobial Efficacy Study :
    In another investigation, this compound was tested for antibacterial properties against multi-drug resistant strains. Results showed that it effectively reduced bacterial viability, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol, and how can reaction conditions be optimized to minimize impurities?

  • Methodology : A multi-step synthesis typically involves nucleophilic substitution and reduction reactions. For example, nitrophenyl derivatives can be synthesized via coupling reactions between substituted aryl halides and piperidine intermediates under Pd-catalyzed conditions. Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents to suppress side products like des-methyl analogs or regioisomers .
  • Validation : Monitor reaction progress using HPLC or LC-MS, and characterize intermediates via 1H^1H-NMR and IR spectroscopy to confirm structural fidelity .

Q. How can the stereochemical configuration of the piperidine ring influence the compound's biological activity?

  • Methodology : Use chiral chromatography or asymmetric synthesis to isolate enantiomers. Compare their binding affinities to targets (e.g., serotonin transporters) using radioligand assays or surface plasmon resonance (SPR). Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with receptor pockets .
  • Findings : Analogous compounds, such as (3S,4R)-configured piperidines, show enhanced receptor selectivity due to optimal spatial alignment of the hydroxymethyl and aryl groups .

Q. What safety protocols are advised for handling this compound given limited hazard data?

  • Recommendations : Adopt ALARA (As Low As Reasonably Achievable) principles: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at –20°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar nitrophenyl-piperidine derivatives?

  • Methodology : Perform meta-analyses of published data, focusing on assay conditions (e.g., cell lines, concentrations). Validate inconsistencies using standardized in vitro models (e.g., HEK-293 cells expressing human serotonin transporters) and dose-response curves. Cross-reference with structural analogs (Table 1) .
  • Example : A compound with a 4-fluorophenyl substituent may exhibit divergent activity due to altered electron-withdrawing effects compared to 3-methoxy-4-nitrophenyl groups .

Q. What computational tools predict the physicochemical properties of this compound, and how do they align with experimental data?

  • Methodology : Use tools like ChemAxon or Schrödinger Suite to calculate logP, pKa, and solubility. Compare predicted collision cross-sections (CCS) from ion mobility spectrometry (e.g., [M+H]+ = 152.3 Ų) with experimental MALDI-TOF results .
  • Validation : Discrepancies >5% may indicate unaccounted conformers or protonation states, necessitating molecular dynamics simulations .

Q. What strategies mitigate the formation of byproducts like des-nitro or ring-opened derivatives during synthesis?

  • Methodology : Introduce protecting groups (e.g., tert-butyldimethylsilyl for alcohols) during key steps. Optimize nitro reduction using catalytic hydrogenation (H₂/Pd-C) instead of harsh reagents (e.g., SnCl₂). Monitor byproduct profiles via LC-MS/MS .

Table 1: Structural Analogs and Key Differences

Compound NameKey SubstituentsCAS NumberUnique Feature
N-Desmethylparoxetine4-Fluorophenyl, methylpiperidine37656-48-7SSRI metabolite; lacks nitro group
(3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanolEthyl, fluorophenyl125224-43-3Enhanced serotonin affinity
Paroxetine Hydrochloride Impurity IMethyl, benzodioxolane6716-98-9Antidepressant impurity

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution to ensure >99% enantiomeric excess .
  • Biological Assays : Prioritize functional assays (e.g., cAMP inhibition) over binding assays to capture downstream effects .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., solvent grades, catalyst batches) to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.